molecular formula C15H19N5OS B14926140 1,5-dimethyl-N-{2-[(phenylcarbamothioyl)amino]ethyl}-1H-pyrazole-3-carboxamide

1,5-dimethyl-N-{2-[(phenylcarbamothioyl)amino]ethyl}-1H-pyrazole-3-carboxamide

Cat. No.: B14926140
M. Wt: 317.4 g/mol
InChI Key: XADOMVTXBJOSOG-UHFFFAOYSA-N
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Description

N~3~-{2-[(ANILINOCARBOTHIOYL)AMINO]ETHYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with an anilinocarbothioyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-{2-[(ANILINOCARBOTHIOYL)AMINO]ETHYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with an appropriate anilinocarbothioyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

N~3~-{2-[(ANILINOCARBOTHIOYL)AMINO]ETHYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the anilinocarbothioyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~3~-{2-[(ANILINOCARBOTHIOYL)AMINO]ETHYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N3-{2-[(ANILINOCARBOTHIOYL)AMINO]ETHYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-{2-[(BENZYLAMINO)CARBONYL]ETHYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
  • N~3~-{2-[(PHENYLTHIO)CARBONYL]ETHYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

N~3~-{2-[(ANILINOCARBOTHIOYL)AMINO]ETHYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the anilinocarbothioyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H19N5OS

Molecular Weight

317.4 g/mol

IUPAC Name

1,5-dimethyl-N-[2-(phenylcarbamothioylamino)ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C15H19N5OS/c1-11-10-13(19-20(11)2)14(21)16-8-9-17-15(22)18-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,16,21)(H2,17,18,22)

InChI Key

XADOMVTXBJOSOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)NCCNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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